molecular formula C19H20N4OS B4886548 1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine

1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine

Cat. No. B4886548
M. Wt: 352.5 g/mol
InChI Key: IOEPCRXODKCRIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to the compound , typically involves multi-step chemical reactions. These processes may start with the formation of key intermediates through reactions such as Claisen Schmidt condensation, followed by cyclization and functional group transformations. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving steps like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, showcasing the complex pathways involved in producing such compounds (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide insights into the conformation, stereochemistry, and electronic structure of the molecule. For instance, Köysal et al. (2004) detailed the crystal structure of a related compound, highlighting the chair conformation of the piperazine ring and the intra- and intermolecular hydrogen bonding patterns (Köysal et al., 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, cyclization, and coupling reactions. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to introduce new functional groups. The study by Mekky et al. (2020) illustrates the synthesis of bis(pyrazole-benzofuran) hybrids using piperazine linkers, demonstrating the compound's versatility in chemical transformations (Mekky & Sanad, 2020).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its application in drug formulation and delivery. These properties are determined through experimental studies and are essential for understanding the compound's stability, bioavailability, and pharmacokinetics. However, specific details on the physical properties of "1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine" are not directly available in the literature provided.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with biological targets, are fundamental for the development of therapeutic agents. Piperazine derivatives are known for their ability to interact with a range of biological targets, influencing pharmacological activities. Research often focuses on modifications to the chemical structure to enhance these interactions and improve therapeutic efficacy. For example, the work by Ahmed et al. (2022) on piperazine-based inhibitors showcases the exploration of chemical properties for therapeutic applications (Ahmed et al., 2022).

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-21-9-11-22(12-10-21)19(24)17-14-16(18-8-5-13-25-18)20-23(17)15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPCRXODKCRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine
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1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine
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1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine
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1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine

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